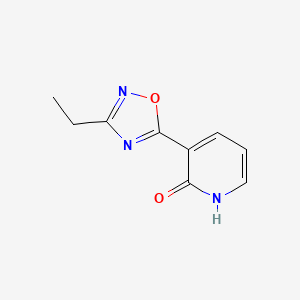

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol

Description

Properties

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-7-11-9(14-12-7)6-4-3-5-10-8(6)13/h3-5H,2H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGAXNOZEWPCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of an amidoxime with a carboxylic acid derivative under acidic or basic conditions. For instance, the reaction of an amidoxime with an ester or acyl chloride in the presence of a base like sodium hydroxide can yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might use continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridin-2-one derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that certain synthesized compounds showed promising results in inhibiting bacterial growth through disc diffusion methods . The structural features of the oxadiazole ring contribute to the compound's efficacy by enhancing membrane permeability and interaction with bacterial enzymes.

Antifungal Activity

The compound also displays antifungal properties, particularly against Candida albicans. In vitro assays have shown that it can effectively inhibit fungal growth, making it a candidate for further development in antifungal therapies . The mechanism is believed to involve disruption of fungal cell wall synthesis and function.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound derivatives. For example, compounds derived from this structure have been tested against various cancer cell lines, including glioblastoma. Results indicated significant cytotoxic effects and induced apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest . Molecular docking studies further support the binding affinity of these compounds to cancer-related targets.

Anti-Diabetic Effects

The anti-diabetic properties of this compound have also been investigated. In studies utilizing genetically modified models such as Drosophila melanogaster, certain derivatives demonstrated a capacity to lower glucose levels effectively. These findings suggest that the compound may influence metabolic pathways associated with insulin sensitivity and glucose uptake .

Case Studies

Mechanism of Action

The mechanism by which 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

- Pyridin-2-ol vs. Pyridinone/Imidazole: The hydroxyl group in the target compound enables hydrogen bonding, whereas carboxylic acid derivatives (e.g., ) increase polarity and solubility.

Biological Activity :

- Synthetic Utility: Pyrrolidin-3-ol derivatives () and propanoic acid analogs () serve as chiral intermediates or building blocks for peptide mimetics.

Physicochemical Properties

- Lipophilicity : Ethyl-substituted oxadiazoles generally exhibit higher logP values than methyl analogs, influencing bioavailability.

- Solubility : Carboxylic acid derivatives (e.g., ) have improved aqueous solubility compared to hydroxyl or nitro-substituted analogs.

Biological Activity

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and therapeutic implications.

- IUPAC Name : 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2(1H)-pyridinone

- CAS Number : 1239753-05-9

- Molecular Formula : C9H9N3O2

- Molecular Weight : 179.19 g/mol

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anticancer effects. Recent research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines.

Anticancer Activity

Studies have demonstrated that derivatives of oxadiazole compounds show potent activity against different cancer types. For instance:

- Cytotoxicity : The compound has shown cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in several cancer cell lines.

-

Mechanisms of Action :

- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression and promoting caspase cleavage .

- Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can cause G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .

Data Table of Biological Activity

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

- Study on MCF-7 Cells :

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of acylhydrazides or through coupling reactions between pyridine derivatives and functionalized oxadiazoles. For example, refluxing precursors in ethanol with catalysts like H₂SO₄ or using microwave-assisted synthesis can improve yield . Optimization involves adjusting reaction time (2–6 hours), solvent polarity (ethanol/DMF mixtures), and temperature (80–120°C). Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 1.2–1.4 ppm (ethyl group) confirm substitution patterns. Oxadiazole carbons appear at 165–170 ppm in ¹³C NMR .

- IR Spectroscopy : Absorptions at 1600–1650 cm⁻¹ (C=N stretch) and 3100–3500 cm⁻¹ (O-H stretch from pyridin-2-ol) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group) confirm molecular weight and structural integrity .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the oxadiazole ring in this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution and frontier molecular orbitals. For example, protonation at the oxadiazole N-atom under acidic conditions increases electrophilicity, favoring nucleophilic attacks. Solvent models (e.g., COSMO-RS) predict solubility changes in aqueous buffers . Tools like PISTACHIO and Reaxys databases provide reaction pathway predictions .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variables like solvent (DMSO concentration) or incubation time .

- Dose-Response Validation : Reproduce studies using standardized protocols (e.g., MTT assay for cytotoxicity) with internal controls.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethyl group to methyl) to isolate pharmacological contributions .

Q. How to design a stability study for this compound under different storage conditions, and what degradation products are expected?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH (ICH guidelines) for 1–3 months. Monitor via HPLC for purity loss.

- Degradation Pathways : Hydrolysis of the oxadiazole ring in acidic/alkaline conditions yields pyridin-2-ol and ethyl-carboxylic acid derivatives. Photodegradation under UV light may form quinone-like byproducts .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, vary substrate concentration with fixed inhibitor doses.

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., cytochrome P450 enzymes). Validate with site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.